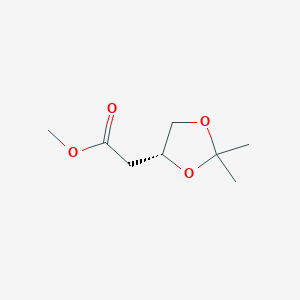

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMMCWMMNLSHFT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate, a versatile chiral building block of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document delves into the core physicochemical properties, spectroscopic signatures, and chemical behavior of the molecule. Furthermore, it presents a detailed examination of a representative synthetic pathway, discusses its critical applications as a synthon for complex molecules, and outlines essential safety and handling protocols. The insights provided herein are grounded in authoritative data to support laboratory and process development endeavors.

Introduction: A Key Chiral Intermediate

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate is a valuable chiral intermediate primarily utilized in asymmetric synthesis. Its structure incorporates a protected diol in the form of an acetonide (isopropylidene ketal), which masks the 1,2-diol functionality of a glycerol backbone. This protection strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other positions of the molecule.

The significance of this compound lies in its stereochemistry. The defined (R)-configuration at the C4 position of the dioxolane ring makes it an ideal starting material for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. Its utility is particularly pronounced in the construction of nucleoside analogues, where the stereochemistry of the sugar-like moiety is critical for biological activity. For instance, related dioxolane structures serve as precursors for important antiviral drugs, highlighting the pharmaceutical relevance of this molecular scaffold[1].

Nomenclature and Structural Identity

Correctly identifying a chemical entity is the foundation of sound scientific work. The following section provides the key identifiers for (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate and its enantiomer, for which more data is often available.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | Methyl (4R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate | N/A |

| CAS Number | 95422-24-5 (for S-enantiomer) | [][3] |

| Molecular Formula | C₈H₁₄O₄ | [][4] |

| Molecular Weight | 174.19 g/mol | [][4] |

| Canonical SMILES | COC(=O)C[C@@H]1COC(C)(C)O1 | Derived from[5] |

| InChI Key | DOWWCCDWPKGNGX-RXMQYKEDSA-N (for related R-carboxylate) | [5][6] |

Diagram 1: 2D Structure of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Caption: Structure indicating (R) stereochemistry at C4.

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use in reactions. The data presented below is a compilation from various sources, with properties of the closely related methyl carboxylate analog provided for comparison where direct data for the acetate is unavailable.

Table 2: Physical and Chemical Properties

| Property | Value | Notes and Reference |

| Appearance | Liquid | [5] |

| Boiling Point | 70-75 °C at 10 mmHg | For the related methyl carboxylate[5][6] |

| Density | 1.106 g/mL at 25 °C | For the related methyl carboxylate[5][6] |

| Refractive Index (n20/D) | 1.426 | For the related methyl carboxylate[5][6] |

| Optical Activity ([α]20/D) | +8.5° (c=1.5 in acetone) | For the related methyl carboxylate[5][6] |

| Flash Point | 75 °C (167 °F) - closed cup | For the related methyl carboxylate[5] |

| Solubility | Soluble in most organic solvents. | General property of similar esters. |

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the compound. Below are the expected spectral characteristics based on its molecular structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature singlets for the two diastereotopic methyl groups of the acetonide (around 1.3-1.5 ppm) and a singlet for the methyl ester group (around 3.7 ppm). The protons on the dioxolane ring and the adjacent methylene group would appear as a complex multiplet system between 2.5 and 4.5 ppm due to chiral center coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the ester (around 170 ppm), the quaternary carbon of the acetonide (around 110 ppm), carbons of the dioxolane ring (65-80 ppm), the methyl ester carbon (around 52 ppm), and the two acetonide methyl carbons (around 25-27 ppm). Spectroscopic data for the related racemic acetate is available for reference[7].

-

MS (Mass Spectrometry): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M+) at m/z 174. A prominent fragment would be the loss of a methyl group (M-15) at m/z 159, corresponding to the loss of one of the acetonide methyls.

-

IR (Infrared Spectroscopy): The IR spectrum is characterized by a strong C=O stretching band for the ester at approximately 1740 cm⁻¹. C-O stretching bands for the ester and acetal groups would appear in the 1000-1300 cm⁻¹ region. C-H stretching vibrations for the alkyl groups would be observed just below 3000 cm⁻¹.

Synthesis and Manufacturing

The synthesis of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate relies on established methods of asymmetric synthesis, often starting from a readily available chiral precursor. A representative and logical pathway begins with (R)-(+)-Glyceraldehyde acetonide.

The choice of starting material is critical; using a precursor from the "chiral pool" like glyceraldehyde, tartaric acid, or malic acid avoids the need for complex resolution or asymmetric catalysis steps, making the process more efficient[8]. The acetonide protecting group is chosen for its stability under a wide range of non-acidic conditions and its ease of installation and removal.

Diagram 2: Representative Synthetic Workflow

Caption: Synthetic pathway from (R)-Glyceraldehyde Acetonide.

Experimental Protocol: A Self-Validating System

-

Step 1: Wittig Olefination for Chain Elongation:

-

Rationale: The Horner-Wadsworth-Emmons or Wittig reaction is a robust and high-yielding method to form a carbon-carbon double bond and extend the carbon chain by two atoms, directly installing the ester functionality.

-

Procedure: To a stirred solution of methyl (triphenylphosphoranylidene)acetate in anhydrous THF at 0 °C, a solution of (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours until TLC analysis indicates complete consumption of the aldehyde. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield methyl (R,E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate.

-

-

Step 2: Catalytic Hydrogenation:

-

Rationale: Selective reduction of the carbon-carbon double bond without affecting the ester or the acetal protecting group is required. Catalytic hydrogenation using palladium on carbon is a standard, clean, and efficient method for this transformation.

-

Procedure: The unsaturated ester from Step 1 is dissolved in methanol or ethyl acetate. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus. The mixture is stirred vigorously at room temperature for 4-8 hours. The reaction progress is monitored by ¹H NMR or GC-MS. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated in vacuo to yield the final product, (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate, which can be further purified by distillation if necessary.

-

Chemical Reactivity and Stability

-

Ester Group Reactivity: The methyl ester is susceptible to hydrolysis under both acidic and basic (saponification) conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Acetal Group Stability: The isopropylidene ketal is stable to most basic, reducing, and oxidizing conditions. However, it is labile under aqueous acidic conditions (e.g., HCl, H₂SO₄, or acidic resins), which efficiently cleaves the group to reveal the 1,2-diol. This selective deprotection is a cornerstone of its utility in synthesis.

-

Storage and Stability: The compound is a combustible liquid and should be stored away from heat and open flames[5][9]. It is generally stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and well-ventilated area to prevent hydrolysis from atmospheric moisture.

Applications in Research and Drug Development

The primary application of this molecule is as a chiral building block for synthesizing more complex, enantiomerically pure molecules[3][9].

-

Synthesis of Nucleoside Analogues: The protected glycerol backbone is an excellent precursor for the synthesis of modified nucleosides used as antiviral agents. The dioxolane ring mimics the furanose ring of natural sugars. After manipulation of the acetate side chain, the compound can be coupled with a nucleobase, and subsequent deprotection yields the target nucleoside analogue[1].

-

Preparation of Chiral Ligands: The diol functionality, unmasked after deprotection, can be used to synthesize chiral ligands for asymmetric catalysis.

-

Total Synthesis of Natural Products: Many natural products contain stereogenic centers with hydroxyl groups. This building block provides a pre-defined stereocenter that can be incorporated into a larger molecular framework.

Diagram 3: Role as a Chiral Precursor

Caption: Logical flow from chiral building block to a complex target molecule.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. The information below is a summary based on safety data sheets for this and structurally similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[5][10].

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[10][11].

-

Fire Safety: This is a combustible liquid. Keep away from heat, sparks, open flames, and other sources of ignition. Use CO₂, dry chemical, or foam for extinction in case of fire[9][11].

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ground/bond container and receiving equipment to prevent static discharge[11].

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists[11].

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell[10][11].

-

Conclusion

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate is a high-value chiral synthon with a well-defined role in modern organic synthesis. Its combination of a stable protecting group and a reactive ester functionality, all built upon a stereochemically defined core, makes it an indispensable tool for the construction of complex, enantiopure molecules. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

References

-

PubChem. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate Compound Summary. [Link]

-

Acta Crystallographica Section E. 2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]. [Link]

- Google Patents. Preparation method of 2-[(4R, 6S)

-

SpectraBase. 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, acetate. [Link]

-

Digital CSIC. Supporting Information for a related synthesis. [Link]

-

Royal Society of Chemistry. Challenges in the development of bio-based solvents. [Link]

-

Acta Crystallographica Section E. 6-{[(S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}. [Link]

Sources

- 1. (R)-2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate, 97+%, CAS No. : [95422-24-5] | CFH-190409-2 [rosesci.com]

- 4. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | C8H14O4 | CID 252333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate 98 52373-72-5 [sigmaaldrich.com]

- 6. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate 98 52373-72-5 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. (S)-6-{[(S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}-5,5-difluoro-5,6-dihydro-2H-pyran-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate | 52373-72-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

Comprehensive Solubility Profile and Solvent Compatibility of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Executive Summary

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate is a highly versatile chiral building block extensively utilized in the pharmaceutical industry. It serves as a critical intermediate in the convergent synthesis of statins, most notably Atorvastatin and Rosuvastatin, where it provides the foundational stereocenter for the dihydroxyheptanoic acid side chain[1],[2]. Because this compound is typically subjected to low-temperature enolizations, reductions, and selective deprotections, understanding its solubility profile and solvent compatibility is paramount for optimizing reaction yields and downstream purification workflows.

Physicochemical Properties & Structural Causality

The macroscopic solubility of (R)-methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate is fundamentally dictated by its molecular architecture. As a liquid at standard temperature and pressure (boiling point ~200 °C at 760 mmHg)[], it acts as a moderately polar organic matrix.

-

Hydrogen Bonding: The molecule possesses four hydrogen bond acceptors (the two oxygens of the dioxolane ring and the two oxygens of the methyl ester) but lacks any hydrogen bond donors[].

-

Lipophilicity: With an estimated LogP of ~0.70[], the compound exhibits a strong affinity for lipophilic environments while maintaining enough dipole moment to interact favorably with polar aprotic solvents.

-

Chemical Stability: The acetonide (isopropylidene acetal) group is stable under basic and neutral conditions but is highly labile in aqueous acidic media (pH < 4). Solvent choices must therefore preclude adventitious moisture when acidic reagents are present.

Solubility Profile in Organic Solvents

The absence of hydrogen bond donors combined with the flexibility of the ester side chain renders this compound miscible with a vast array of organic solvents. The table below summarizes its solubility behavior across different solvent classes, grounded in their dielectric constants ( ϵ ) and synthetic utility.

| Solvent Class | Solvent | Dielectric Constant ( ϵ ) | Solubility / Miscibility | Synthetic Application & Causality |

| Non-Polar | Hexane / Heptane | ~1.9 | Miscible / High | Used for liquid-liquid extraction to partition the compound away from polar aqueous byproducts. |

| Aromatic | Toluene | 2.4 | Miscible | Ideal for low-temperature reductions (e.g., DIBAL-H) due to its low freezing point and inertness. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | Miscible | Preferred for enolate formation; the ethereal oxygen in THF coordinates and stabilizes lithium cations[1]. |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Miscible | Excellent for general extractions and oxidations (e.g., Swern oxidation of downstream alcohols). |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | Miscible | Standard solvent for chromatographic purification and biphasic aqueous workups. |

| Polar Protic | Methanol / Ethanol | 32.7 / 24.5 | Miscible | Utilized during base-catalyzed saponification of the methyl ester or acid-catalyzed acetonide deprotection. |

| Aqueous | Water | 80.1 | Slightly Soluble | Poor solubility ensures minimal product loss during aqueous quenching and washing steps. |

Experimental Methodology: Solubility Determination Protocol

To empirically validate the solubility limit of this compound in marginal solvents (e.g., specific hydroethanolic mixtures or cold alkanes), the Saturation Shake-Flask Method is the gold standard[4]. The following self-validating protocol ensures thermodynamic equilibrium is reached without degrading the acid-sensitive acetonide group.

Step-by-Step Shake-Flask Protocol

-

Preparation of Solvent Media: Prepare the target solvent or solvent mixture. If testing aqueous mixtures, buffer the solution to pH 7.4 to prevent acid-catalyzed hydrolysis of the 1,3-dioxolane ring.

-

Saturation: Add an excess of (R)-methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate (e.g., 1.5 mL) to 1.0 mL of the solvent in a tightly sealed, temperature-controlled glass vial (typically 25.0 ± 0.1 °C).

-

Equilibration: Agitate the vial using an orbital shaker at 150 rpm for 24 to 48 hours. Expert Insight: Stirring time has less influence than temperature, but 24 hours guarantees thermodynamic equilibrium[4].

-

Phase Separation: Allow the mixture to sediment for 12 hours, or centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Quantification (Self-Validating System):

-

Carefully extract a 10 μ L aliquot from the saturated supernatant.

-

Dilute the aliquot in internal-standard-spiked acetonitrile (e.g., using toluene as an internal standard for GC-FID analysis).

-

Analyze via GC-FID or HPLC-UV (using low-wavelength UV, ~210 nm, due to the lack of strong chromophores).

-

Validation Check: Inspect the chromatogram for the presence of methyl 3,4-dihydroxybutanoate. Its presence indicates premature acetonide cleavage, invalidating the solubility result for the intact molecule.

-

Workflow Visualization: Solvent Selection Decision Tree

The choice of solvent is rarely dictated by solubility alone; it is driven by the mechanistic requirements of the subsequent synthetic transformation. The following diagram illustrates the decision matrix for selecting the optimal solvent based on the target reaction.

Decision tree for solvent selection in synthetic transformations of the acetonide ester.

References

- Source: Google Patents (WO2012145808A1)

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

Sources

- 1. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]

- 2. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]

- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Reduction of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate to (R)-Garner's Aldehyde

Abstract

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, commonly known as (R)-Garner's aldehyde, is a cornerstone chiral building block in modern asymmetric synthesis.[1] Its utility in the construction of complex, stereochemically-defined molecules makes it indispensable for the development of pharmaceuticals and natural products, including the anti-cancer drug gemcitabine.[2] This application note provides a comprehensive guide for researchers on the synthesis of (R)-Garner's aldehyde through the selective reduction of its parent ester, (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate. We present two robust strategies: a direct, one-step partial reduction using Diisobutylaluminum Hydride (DIBAL-H) and a two-step sequence involving complete reduction followed by selective oxidation. This guide emphasizes the causality behind procedural choices, offers detailed, step-by-step protocols, and includes troubleshooting insights to ensure reliable and high-yielding transformations.

Introduction: The Synthetic Challenge

The conversion of an ester to an aldehyde is a non-trivial synthetic operation. The primary challenge lies in preventing over-reduction. Aldehydes are inherently more reactive towards nucleophilic reducing agents than their parent esters.[3] Consequently, any aldehyde formed during the reaction is immediately susceptible to further reduction to the corresponding primary alcohol, often leading to a mixture of products and diminished yields of the desired aldehyde.

To achieve a selective transformation, the chosen methodology must effectively differentiate between the starting ester and the product aldehyde. This can be accomplished through two distinct strategic approaches, which form the basis of this guide.

Figure 1: Overview of synthetic strategies for the preparation of (R)-Garner's Aldehyde.

Strategy 1: Direct Partial Reduction with DIBAL-H

The most efficient and widely adopted method for the partial reduction of esters to aldehydes utilizes Diisobutylaluminum Hydride (DIBAL-H).[3][4][5] This reagent's efficacy stems from its unique structural and electronic properties.

The Causality Behind the Method

Unlike anionic hydrides (e.g., LiAlH₄), DIBAL-H is a neutral, electrophilic reducing agent. The aluminum center is Lewis acidic, allowing it to coordinate strongly with the carbonyl oxygen of the ester.[4][6] This coordination is the crucial first step. Following coordination, a hydride is transferred to the carbonyl carbon. The key to the selectivity of DIBAL-H lies in the stability of the resulting tetrahedral intermediate at low temperatures.[7][8]

At -78 °C (the temperature of a dry ice/acetone bath), this intermediate is stable and does not collapse to release the aldehyde.[7][9] The reaction essentially "pauses" at this stage. Only upon aqueous workup at the end of the reaction is the intermediate hydrolyzed to furnish the desired aldehyde. This prevents the newly formed aldehyde from being exposed to any active DIBAL-H in the reaction mixture, thereby averting over-reduction.

Figure 2: Mechanistic pathway of DIBAL-H reduction of an ester to an aldehyde.

Protocol: DIBAL-H Reduction

Materials:

-

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes or toluene

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Methanol

-

Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Reaction Initiation: Dissolve (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of DIBAL-H.[3][7]

-

Reagent Addition: Slowly add the DIBAL-H solution (1.1 - 1.2 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting material should be consumed, and a new, lower Rf spot corresponding to the aldehyde should appear.

-

Quenching: While still at -78 °C, quench the reaction by the very slow, dropwise addition of methanol (approx. 2 mL per mmol of DIBAL-H) to destroy any excess reagent. Vigorous gas evolution will be observed.

-

Workup: Remove the cold bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours, or until the two layers become clear. This step chelates the aluminum salts, breaking up the emulsion and simplifying the workup.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Avoid excessive heat during concentration as aldehydes can be volatile.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield (R)-Garner's aldehyde as a colorless oil.

| Parameter | Condition | Rationale |

| Reducing Agent | DIBAL-H | Bulky, Lewis-acidic reagent that enables partial reduction.[4] |

| Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete conversion of the ester. |

| Temperature | -78 °C | Critical for stabilizing the tetrahedral intermediate and preventing over-reduction.[7][8] |

| Solvent | Anhydrous DCM, Toluene | Aprotic solvents that are compatible with the reactive reagents. |

| Quenching Agent | Methanol, Rochelle's Salt | Methanol safely destroys excess DIBAL-H; Rochelle's salt aids in workup. |

| Typical Yield | 75-90% |

Strategy 2: Two-Step Reduction-Oxidation Sequence

This approach may be employed if DIBAL-H proves problematic or unavailable. It involves the complete reduction of the ester to the primary alcohol, followed by a selective re-oxidation to the aldehyde. While less atom-economical, it relies on two very reliable and high-yielding transformations.

Step A: Complete Reduction to (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol

This step uses a powerful, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the starting ester (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC confirms the absence of starting material.

-

Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

-

Concentrate the filtrate to yield the crude primary alcohol, which is often pure enough for the next step.

Step B: Selective Oxidation to (R)-Garner's Aldehyde

The choice of oxidant is critical for selectively stopping at the aldehyde stage. Two excellent, chromium-free options are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

| Oxidation Method | Reagents | Temperature | Pros | Cons |

| Dess-Martin | Dess-Martin Periodinane (DMP), NaHCO₃ (optional buffer) | Room Temp | Very mild, neutral pH, high yields, easy workup, short reaction times.[10][11][12] | Reagent is expensive and potentially explosive on a large scale.[11] |

| Swern | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Mild conditions, high yields, wide functional group tolerance.[13][14] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[15] |

Protocol 3.2.1: Dess-Martin Periodinane (DMP) Oxidation

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin Periodinane (1.1 - 1.3 eq) in one portion at room temperature.

-

Stir for 1-3 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the layers, extract the aqueous phase with diethyl ether, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude aldehyde for purification.

Product Purification and Characterization

Purification:

-

Flash Column Chromatography: The most reliable method for obtaining high-purity (R)-Garner's aldehyde. Use silica gel with a gradient elution of ethyl acetate in hexanes.

-

Bisulfite Extraction: For removing minor aldehyde impurities or separating the product from non-carbonyl compounds, a liquid-liquid extraction with a saturated sodium bisulfite solution can be effective.[16] The aldehyde can be recovered by basifying the aqueous layer.[16]

Characterization and Quality Control:

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[17] The disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of an aldehyde proton (~9.7 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction.

-

Chiral Integrity: It is crucial to verify that no racemization has occurred.

References

-

Dess–Martin oxidation. (n.d.). In Wikipedia. Retrieved March 12, 2024, from [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. (2023, April 24). Master Organic Chemistry. [Link]

-

Swern oxidation. (n.d.). In Wikipedia. Retrieved March 12, 2024, from [Link]

-

Swern Oxidation. (2020, January 7). Chemistry Steps. [Link]

-

Dess–Martin periodinane. (n.d.). In Wikipedia. Retrieved March 12, 2024, from [Link]

-

Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

-

Dess−Martin Periodinane Oxidation. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Dess–Martin periodinane (DMP) oxidation. (2020, January 7). Chemistry Steps. [Link]

-

Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry. [Link]

-

DIBAL Reducing Agent. (2024, December 19). Chemistry Steps. [Link]

-

Esters to Aldehydes. (2024, November 27). Chemistry Steps. [Link]

-

Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. (2015, April 20). PMC. [Link]

-

Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. (2018, November 28). Journal of the American Chemical Society. [Link]

-

DIBAL Reduction of Esters to Aldehydes - The Definitive Guide. (2022, October 28). YouTube. [Link]

-

A Lactate-Derived Chiral Aldehyde for Determining the Enantiopurity of Enantioenriched Primary Amines. (2015, July 9). The Royal Society of Chemistry. [Link]

-

Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts. [Link]

-

How does partial reduction of esters to aldehydes occur? (2013, August 14). Chemistry Stack Exchange. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]

-

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. (2024, April 10). ChemBK. [Link]

-

Complementary Catalytic Strategies to Access α-Chiral Aldehydes. (2016, March 7). ResearchGate. [Link]

-

Aldehydes, Ketones, and Chiral Molecules. (2021, January 7). Chemistry LibreTexts. [Link]

-

Chiral analysis. (n.d.). In Wikipedia. Retrieved March 12, 2024, from [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). JoVE. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. [Link]

-

Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines. (2003, May 1). The Journal of Organic Chemistry. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science. [Link]

-

Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (n.d.). PMC. [Link]

-

2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde - Reference Standard. (n.d.). SynThink. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Esters to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 12. Dess–Martin Periodinane [sigmaaldrich.cn]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. organic-chemistry.org [organic-chemistry.org]

- 16. jove.com [jove.com]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde 15186-48-8 [sigmaaldrich.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Note: (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate in Asymmetric Natural Product Synthesis

Executive Summary & Strategic Value

In the realm of asymmetric natural product synthesis and active pharmaceutical ingredient (API) development, the reliance on robust, pre-installed chiral building blocks (the "chiral pool") is a cornerstone of scalable synthetic design. (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate (CAS No. 112031-10-4)[1] is a highly versatile C4 synthon. Structurally, it is the acetonide-protected methyl ester of (R)-3,4-dihydroxybutanoate.

The strategic value of this compound lies in its dual functionality:

-

The Acetonide-Protected Diol : It masks the sensitive 1,2-diol system, allowing it to withstand strong nucleophiles (e.g., Grignard reagents, enolates) while preserving the (R)-stereocenter.

-

The Methyl Ester : It serves as an electrophilic handle for controlled homologation, enabling the construction of complex polyketide chains, macrolides, and the critical 1,3-syn diol pharmacophore found in statins[2].

Structural & Reactivity Profiling

The synthetic utility of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate is defined by its orthogonal reactivity. The ester can be selectively reduced to an aldehyde for subsequent olefination, or directly attacked by carbon nucleophiles. The logical flow of its functional group divergence is illustrated below.

Logical reactivity profile and functional group divergence of the chiral C4 synthon.

Application in Statin Pharmacophore Construction

One of the most industrially significant applications of this synthon is the construction of the (3R,5R)-dihydroxyheptanoic acid side chain, the active pharmacophore of blockbuster drugs like Atorvastatin and Rosuvastatin[2]. The (R)-configuration of the starting material directly maps to the C5 stereocenter of the statin side chain, bypassing the need for early-stage asymmetric catalysis.

Experimental workflow for stereoselective statin side-chain construction.

Step-by-Step Methodologies & Self-Validating Systems

Protocol A: Synthesis of the Weinreb Amide Intermediate

Purpose : Direct addition of organometallics to the methyl ester often leads to over-addition, forming tertiary alcohols. Converting the ester to a Weinreb amide (N-methoxy-N-methylamide) ensures that upon nucleophilic attack, a stable tetrahedral intermediate is formed, which only collapses to the desired ketone upon aqueous acidic workup.

Reagents :

-

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

-

Isopropylmagnesium chloride ( i -PrMgCl, 2.0 M in THF, 3.0 equiv)

-

Anhydrous THF

Procedure :

-

Preparation : In an oven-dried, argon-purged flask, dissolve the ester and N,O-dimethylhydroxylamine hydrochloride in anhydrous THF (0.2 M). Cool the mixture to -20 °C. Causality: Cooling to -20 °C prevents the exothermic decomposition of the Grignard reagent and minimizes the formation of self-condensation byproducts.

-

Activation : Add i -PrMgCl dropwise over 30 minutes. Causality: The first equivalent of i -PrMgCl deprotonates the hydroxylamine salt. The subsequent equivalents form the active magnesium amide, which nucleophilically attacks the ester.

-

Reaction : Stir for 2 hours at -20 °C, then allow warming to 0 °C.

-

Quenching & Workup : Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: Saturated NH₄Cl neutralizes the magnesium salts without cleaving the acid-sensitive acetonide protecting group.

Self-Validating System :

-

TLC Monitoring : The starting ester (R_f ~0.6 in Hexanes/EtOAc 7:3) will disappear, replaced by the more polar Weinreb amide (R_f ~0.3). Visualize using a PMA (Phosphomolybdic acid) stain, as the compound lacks a UV chromophore.

-

NMR Validation : Validate the product via ¹H NMR (CDCl₃). The appearance of two sharp singlets at ~3.18 ppm (N-OCH₃) and ~3.10 ppm (N-CH₃) confirms successful amide formation. The acetonide methyls must remain intact at ~1.40 and ~1.35 ppm.

Protocol B: Narasaka-Prasad Stereoselective Reduction

Purpose : To establish the 1,3-syn diol stereocenter essential for the statin pharmacophore[2].

Reagents :

-

β-hydroxy ketone intermediate (1.0 equiv)

-

Diethylmethoxyborane (Et₂BOMe, 1.1 equiv)

-

Sodium borohydride (NaBH₄, 1.2 equiv)

-

THF/MeOH (4:1)

Procedure :

-

Chelation : Dissolve the β-hydroxy ketone in anhydrous THF and cool to -78 °C. Add Et₂BOMe dropwise and stir for 30 minutes. Causality: Et₂BOMe forms a rigid, 6-membered cyclic boron chelate with the ketone and the adjacent hydroxyl group. This locks the conformation, forcing the subsequent hydride attack to occur from the less sterically hindered axial face.

-

Reduction : Add NaBH₄ as a solution in MeOH dropwise at -78 °C. Stir for 3 hours. Causality: Methanol acts as a proton source and activates the borohydride. The low temperature (-78 °C) is critical to maximize the diastereomeric excess (>98% de).

-

Quenching : Quench with acetic acid and warm to room temperature.

-

Boron Removal : Co-evaporate the crude mixture with methanol (3x) to remove the boron as volatile trimethyl borate (B(OMe)₃).

Self-Validating System : The syn relationship can be definitively validated by converting the product to an acetonide. The ¹³C NMR chemical shifts of the newly formed acetonide methyl groups for a 1,3-syn diol appear distinctly at ~19 and ~30 ppm, whereas the anti isomer appears closer together at ~24-25 ppm.

Applications in Complex Natural Products

Beyond statins, this C4 synthon is a staple in the total synthesis of complex natural products:

-

(+)-Tanikolide : The compound serves as a chiral pool starting material where the stereocenter is preserved during homologation and subsequent stereospecific C–H insertion reactions[3].

-

Pavettamine : In the total synthesis of pavettamine (the causal agent of gousiekte), the synthon was utilized in sulfoxide-directed homologation to establish the (2S,4R,8R,10S)-tetraol core[4].

-

Intramolecular Cycloadditions : The aldehyde derived from this ester is highly effective in simultaneous discrimination of diastereotopic groups during intramolecular[3+2] nitrile oxide cycloadditions, yielding bicyclo[4.3.0] adducts with exceptional stereocontrol[5].

Quantitative Data Summary

The table below summarizes the reaction parameters and stereochemical outcomes when utilizing (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate across various synthetic campaigns.

| Target Class | Reaction / Transformation | Key Reagents | Yield (%) | Stereoselectivity | Ref. |

| Statin Intermediates | 1,3-syn Diol Formation | Et₂BOMe, NaBH₄ | 85–92 | >98% de | [2] |

| Bicyclo[4.3.0] Adducts | Intramolecular [3+2] Cycloaddition | Nitrile Oxide | 76–99 | >99% de | [5] |

| Pavettamine Core | Sulfoxide-directed Homologation | Chiral Sulfoxides | 70–80 | >95% de | [4] |

| (+)-Tanikolide Precursor | Dichlorocarbene Insertion | CHCl₃, NaOH | 57* | >95% ee | [3] |

*Yield reflects the C6 homologue analog insertion; direct C4 insertion yields trace amounts due to steric hindrance, dictating early homologation prior to insertion.

Sources

- 1. CAS No. 112031-10-4 | Chemsrc [chemsrc.com]

- 2. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Catalytic Hydrogenation Protocols for (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate Derivatives

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Chiral Building Blocks, Statin Side-Chain Synthesis, Chemoselective Reduction

Introduction & Mechanistic Causality

The chiral building block (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate (and its enantiomer) is a foundational synthon in the pharmaceutical industry, most notably utilized in the construction of the 1,3-syn diol side chains of statin drugs such as Atorvastatin and Rosuvastatin . During the elaboration of this building block, intermediate derivatives—such as α,β-unsaturated esters (olefins) generated via Horner-Wadsworth-Emmons reactions, or aliphatic nitro/azide groups—frequently require catalytic hydrogenation.

The Causality Behind Experimental Choices

As a Senior Application Scientist, it is critical to understand the underlying physical chemistry of the substrate before selecting reaction conditions. The 2,2-dimethyl-1,3-dioxolane moiety is an acetonide protecting group. While it is inherently stable to reducing conditions (H₂, Pd/C, PtO₂), it is highly sensitive to aqueous and Lewis acids.

-

Catalyst Acidity: Commercial Palladium on Carbon (Pd/C) often retains trace mineral acids from the carbon activation and metal deposition processes. If used in a polar protic solvent like Methanol (MeOH) without buffering, this localized acidity can trigger premature cleavage of the acetonide ring during prolonged hydrogenation .

-

The Solution: We mandate the use of mildly coordinating, aprotic solvents like Ethyl Acetate (EtOAc) for olefin reduction, or the addition of a catalytic amount of a weak base (e.g., Triethylamine) to neutralize the catalyst surface.

-

Chemoselectivity: When reducing a benzyl ether in the presence of the dioxolane ring, 5% Pd/C under strictly isobaric conditions (1 atm) prevents over-reduction or ring-opening .

Quantitative Data: Hydrogenation Condition Matrix

To streamline process development, the following table summarizes the validated quantitative parameters for hydrogenating various derivatives of the (R)-acetonide building block.

| Derivative Functional Group | Target Transformation | Optimal Catalyst | Solvent System | Pressure (atm) | Additive / Buffer | Typical Yield (%) |

| Olefin (C=C) | Alkane (Side-chain elongation) | 10% Pd/C (50% wet) | EtOAc | 1.0 - 2.0 | None | > 92% |

| Aliphatic Nitro / Azide | Primary Amine | 10% Pd/C or Raney Ni | MeOH | 3.0 - 4.0 | 0.1 eq Et₃N | 85 - 95% |

| Benzyl Ether (-OBn) | Free Alcohol (-OH) | 5% Pd/C (Dry) | EtOAc / EtOH | 1.0 | None | > 95% |

Experimental Workflows & Decision Logic

Understanding the workflow and decision-making process is essential for scaling up these reactions safely and efficiently.

Fig 1: Standard workflow for catalytic hydrogenation of dioxolane derivatives.

Fig 2: Catalyst and solvent selection matrix based on functional group.

Detailed Experimental Protocols

These protocols are designed as self-validating systems . By monitoring hydrogen uptake volumetrically and confirming via spectroscopic methods, the operator ensures process integrity without relying solely on arbitrary reaction times.

Protocol A: Chemoselective Hydrogenation of Olefinic Statin Intermediates

Use this protocol for reducing α,β-unsaturated esters derived from the (R)-acetonide core.

Materials:

-

Olefin Substrate: 50.0 mmol

-

Catalyst: 10% Pd/C (50% w/w water wet) - 5.0 mol% Pd

-

Solvent: Anhydrous Ethyl Acetate (EtOAc) - 150 mL

Step-by-Step Procedure:

-

Substrate Dissolution: Dissolve the olefin substrate (50.0 mmol) in 150 mL of anhydrous EtOAc in a 500 mL heavy-walled hydrogenation vessel.

-

Inertion: Sparge the solution with Argon for 10 minutes to displace dissolved oxygen.

-

Catalyst Loading: Carefully add the 10% Pd/C (wet) to the vessel. Safety Note: Always use wet Pd/C when working with flammable solvents like EtOAc to mitigate pyrophoric hazards.

-

Purging Cycle: Seal the vessel. Pressurize with Nitrogen to 3 atm and vent (repeat 3 times). Pressurize with Hydrogen gas (H₂) to 2 atm and vent (repeat 2 times).

-

Reaction Execution: Pressurize the vessel to 2.0 atm with H₂. Initiate vigorous stirring (800-1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Self-Validation & Monitoring: Monitor the mass flow controller. The reaction is deemed complete when H₂ uptake ceases (typically 2-4 hours). To validate, pull an aliquot, filter through a micro-syringe filter, and perform ¹H-NMR. Validation metric: Complete disappearance of olefinic protons at δ 5.5–6.8 ppm.

-

Workup: Purge the vessel with Nitrogen (3 cycles). Filter the suspension through a tightly packed pad of Celite 545. Wash the filter cake with EtOAc (3 × 30 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to afford the saturated alkane derivative.

Protocol B: Reduction of Aliphatic Nitro/Azide to Primary Amine

Use this protocol for generating the amino-ethyl side chain required for pyrrole condensation in Atorvastatin synthesis.

Materials:

-

Nitro/Azide Substrate: 30.0 mmol

-

Catalyst: 10% Pd/C (Dry) - 10.0 mol% Pd

-

Solvent: Methanol (MeOH) - 100 mL

-

Additive: Triethylamine (Et₃N) - 3.0 mmol (0.1 eq)

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate in MeOH. Add 0.1 eq of Et₃N. Causality: The amine buffer neutralizes the acidic sites on the dry Pd/C, protecting the acid-sensitive 2,2-dimethyl-1,3-dioxolane ring from hydrolysis.

-

Catalyst Addition: Under a blanket of Argon, carefully add the dry 10% Pd/C.

-

Pressurization: Transfer to a Parr shaker or high-pressure autoclave. Purge with N₂ (3x), then H₂ (3x). Pressurize to 4.0 atm of H₂.

-

Reaction Execution: Shake or stir vigorously at ambient temperature. Note: Nitro reduction is highly exothermic. Monitor internal temperature and maintain below 35°C using a cooling jacket if necessary.

-

Self-Validation & Monitoring: The reaction consumes 3 equivalents of H₂ per nitro group (or 1 eq per azide). Cessation of pressure drop indicates completion. Validate via TLC (Ninhydrin stain positive) or LC-MS.

-

Workup: Vent and purge with N₂. Filter through Celite under an inert atmosphere (the resulting primary amine can be prone to oxidation or carbamate formation with atmospheric CO₂).

-

Storage: Concentrate in vacuo and store the resulting amino-acetonide under Argon at -20°C until the subsequent Pall-Knorr condensation step.

References

-

Title: Nickel-Catalyzed Desymmetric Hydrogenation of Cyclohexadienones: An Efficient Approach to All-Carbon Quaternary Stereocenters Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Synthesis of novel molecular tongs based on an amino-propanediol hinge Source: MedChemComm (RSC Publishing) URL: [Link]

Technical Support Center: Troubleshooting Incomplete Acetonide Cleavage in (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Welcome to the technical support center for the deprotection of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with acetonide cleavage in this specific substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and complete deprotection to yield (R)-Methyl 2,3-dihydroxypropanoate.

Troubleshooting Guide: Incomplete Acetonide Cleavage

Incomplete cleavage of the acetonide protecting group is a frequent obstacle encountered in the synthesis of (R)-Methyl 2,3-dihydroxypropanoate. This guide provides a systematic approach to diagnosing and resolving this issue.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete acetonide cleavage.

Optimizing reaction yield in the synthesis of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Title: Technical Support Center: Optimizing Reaction Yield in the Synthesis of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Introduction & Mechanistic Overview

As a highly versatile chiral building block crucial for the synthesis of statins (e.g., atorvastatin) and macrolides, (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate requires stringent chemical and optical purity. The synthesis typically proceeds via a two-step sequence starting from (R)-3-hydroxy-γ-butyrolactone: an acid-catalyzed ring-opening esterification in methanol, followed by 1,2-diol protection using an acetonide.

While these transformations appear standard, scaling them often results in depressed yields due to reversible lactonization, incomplete acetalization, and product degradation during concentration. This technical guide provides self-validating protocols and mechanistic troubleshooting to maximize your synthetic throughput.

Visualizing the Synthetic Workflow

Caption: Reaction pathway for the synthesis of (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate.

Section 1: Self-Validating Experimental Protocols

Protocol 1: Ring-Opening Esterification

Objective : Quantitative conversion of (R)-3-hydroxy-γ-butyrolactone to (R)-methyl 3,4-dihydroxybutanoate without re-lactonization[1].

Methodology :

-

Preparation : To a flame-dried round-bottom flask, add (R)-3-hydroxy-γ-butyrolactone (1.0 eq) and anhydrous methanol (10 volumes).

-

Catalysis : Add Amberlyst-15 strongly acidic cation exchange resin (10% w/w). Mechanistic Note: Using a heterogeneous catalyst rather than homogeneous acids (like H₂SO₄) prevents the reverse reaction (lactonization) during solvent removal[2].

-

Reaction : Heat the suspension to reflux (65°C) under an inert atmosphere for 12–16 hours.

-

Self-Validation Checkpoint : Remove a 50 µL aliquot, concentrate, and analyze via IR spectroscopy. The reaction is complete when the strong lactone C=O stretch at ~1770 cm⁻¹ completely disappears, replaced by the ester C=O stretch at ~1735 cm⁻¹.

-

Workup : Filter the reaction mixture through a medium-porosity glass frit to remove the Amberlyst-15 resin. Wash the resin with cold methanol.

-

Isolation : Concentrate the filtrate under reduced pressure. Critical: Maintain the water bath below 35°C to prevent thermal degradation.

Protocol 2: Acetonide Protection

Objective : Protection of the 1,2-diol to form the target 1,3-dioxolane ring[3].

Methodology :

-

Preparation : Dissolve the crude (R)-methyl 3,4-dihydroxybutanoate (1.0 eq) in anhydrous acetone (5 volumes).

-

Reagent Addition : Add 2,2-dimethoxypropane (DMP) (2.0 eq). Mechanistic Note: DMP acts as a chemical dehydrating agent and the primary source of the isopropylidene group, driving the equilibrium forward by consuming water and releasing methanol[3].

-

Catalysis : Add Camphorsulfonic acid (CSA) (0.05 eq).

-

Reaction : Stir at room temperature (20–25°C) for 12 hours.

-

Self-Validation Checkpoint : Monitor by TLC (EtOAc/Hexanes 1:1, KMnO₄ stain). The highly polar diol (Rf ~0.1) should be completely converted to the non-polar acetonide (Rf ~0.6).

-

Quenching (Critical Step) : Add Triethylamine (Et₃N) (0.1 eq) and stir for 10 minutes. Mechanistic Note: Neutralizing the acid catalyst is strictly required before concentration; otherwise, the acetonide will revert to the diol or oligomerize as the solvent evaporates[4].

-

Isolation : Concentrate in vacuo and purify via vacuum distillation or silica gel chromatography.

Section 2: Quantitative Data & Optimization Metrics

To illustrate the impact of catalyst and reagent selection on overall yield, the following table summarizes comparative optimization data:

| Reaction Step | Catalyst System | Reagents / Solvents | Temp | Time | Typical Yield | Key Optimization Metric |

| Ring Opening | H₂SO₄ (Homogeneous) | Methanol | 65°C | 12h | 60-68% | High risk of re-lactonization during workup. |

| Ring Opening | Amberlyst-15 (Heterogeneous) | Methanol | 65°C | 16h | 88-94% | Easy filtration; prevents reverse reaction. |

| Acetonide Formation | p-TsOH | Acetone | 25°C | 24h | 50-65% | Equilibrium limited; water accumulation. |

| Acetonide Formation | CSA | Acetone + DMP (2.0 eq) | 25°C | 12h | 92-96% | DMP drives reaction to completion irreversibly. |

Section 3: Troubleshooting Guides & FAQs

Q1: I am observing significant starting material (lactone) re-forming during the workup of the first step. How do I prevent this? A1: This is a classic case of Le Chatelier's principle working against you. The ring-opening of the lactone is an equilibrium process. If you use a homogeneous acid catalyst (like H₂SO₄ or methanesulfonic acid[2]), as you evaporate the methanol during workup, the local concentration of acid increases, and the equilibrium shifts back to the thermodynamically stable γ-butyrolactone. Solution: Switch to a macroreticular resin like Amberlyst-15. By filtering out the solid acid catalyst before you concentrate the methanol, you effectively "freeze" the reaction state, preventing re-lactonization.

Q2: The yield of my acetonide protection is plateauing at 60%, and TLC shows a persistent diol spot. How can I drive it to completion? A2: Simple acetalization using only acetone and an acid catalyst generates water as a byproduct, which stalls the equilibrium. Solution: Introduce [3]. DMP reacts with the diol to form the acetonide and methanol, and it also scavenges any adventitious water to form acetone and methanol. Ensure your glassware is flame-dried and use 2.0 equivalents of DMP to push the conversion >95%.

Q3: My final product degrades into a dark, viscous oil during vacuum distillation. What is causing this? A3: This is caused by unquenched acid catalyst in the distillation pot. At elevated temperatures, even trace amounts of CSA or p-TsOH will trigger the cleavage of the acetonide and subsequent oligomerization of the unprotected diol. Solution: You must[4], such as Triethylamine (Et₃N), immediately after the reaction is complete and before any solvent is removed. The resulting triethylammonium salt is stable and will remain in the distillation bottoms, protecting your volatile product.

Visualizing the Troubleshooting Logic

Caption: Troubleshooting logic tree for resolving low yields during acetonide protection.

Section 4: References

-

A reductive coupling strategy towards ripostatin A. Beilstein Journal of Organic Chemistry. Available at:[Link]

-

Process for manufacturing an optically active (s)-3,4-dihydroxybutyric acid derivative. European Patent Office (EP1109797B1). Available at:

-

Total synthesis of ent-pavettamine. Beilstein Journal of Organic Chemistry. Available at:[Link]

-

Process for the preparation of L-carnitine. US Patent Office (US6342034B1). Available at:

Sources

- 1. EP1109797B1 - Process for manufacturing an optically active (s)-3,4-epoxybutyric acid salt - Google Patents [patents.google.com]

- 2. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

Removing unreacted starting materials from (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Target Compound: (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate Synonyms: Methyl (R)-3,4-O-isopropylidene-3,4-dihydroxybutanoate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate, a critical chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including statins such as atorvastatin (1)[1].

Acetonide protection of (R)-methyl 3,4-dihydroxybutanoate is a standard transformation in chiral pool synthesis (2)[2]. However, isolating the pure ester from unreacted starting materials and catalytic byproducts requires precise thermodynamic and physical control.

I. Physicochemical Property Matrix

To effectively separate your product from the reaction matrix, you must exploit the vast differences in polarity and volatility between the starting materials and the protected acetonide.

| Compound | Role | MW ( g/mol ) | Boiling Point | Polarity / Water Solubility |

| (R)-methyl 3,4-dihydroxybutanoate | Starting Material | 134.13 | High (decomposes) | Very High (Strong H-bond donor) |

| 2,2-Dimethoxypropane (DMP) | Reagent | 104.15 | 83 °C | Low (Volatile, reacts with water) |

| p-Toluenesulfonic acid (p-TsOH) | Catalyst | 172.20 | N/A (Solid) | Very High (Ionic salt in base) |

| (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate | Product | 174.19 | 192-194 °C[3] | Low (Lipophilic, H-bond acceptor only) |

II. Troubleshooting FAQs: The "Why" and "How"

Q1: Why is my crude product heavily contaminated with unreacted (R)-methyl 3,4-dihydroxybutanoate, and how do I remove it? Cause: Acetalization with DMP is an equilibrium process. If the methanol byproduct is not efficiently driven off, or if ambient moisture is present, the equilibrium shifts backward, leaving unreacted diol. Solution: Do not attempt to distill the diol out. Because the starting material has two free hydroxyl groups, it is highly polar. The acetonide product masks these hydroxyls, drastically increasing its lipophilicity. A simple liquid-liquid extraction (EtOAc/Water) will partition the unreacted diol entirely into the aqueous phase, leaving the pure product in the organic layer.

Q2: My product decomposes or reverts to the starting material during rotary evaporation. What is causing this? Cause: Thermal degradation via acid-catalyzed hydrolysis. If the acid catalyst (e.g., p-TsOH) is not completely neutralized before concentration, the applied heat combined with trace ambient moisture will drive the reverse reaction, cleaving the dioxolane ring back to the diol. Solution: Always quench the reaction with a mild base (such as saturated aqueous NaHCO₃) prior to solvent removal.

Q3: How do I separate the product from excess 2,2-dimethoxypropane (DMP) and methanol? Cause: DMP is typically used in stoichiometric excess to drive the reaction forward. Solution: Exploit the boiling point differentials. DMP (bp 83 °C) and Methanol (bp 65 °C) are highly volatile compared to the product (bp 192-194 °C at atmospheric pressure (3)[3]). Standard rotary evaporation removes the bulk of these volatiles, and subsequent high-vacuum distillation isolates the pure ester.

III. Mechanistic & Workflow Visualizations

Acetalization equilibrium showing the forward reaction and acid-catalyzed hydrolysis pathway.

Workflow for the isolation and purification of the acetonide-protected ester.

IV. Validated Experimental Protocols

Protocol A: Reaction Quench and Liquid-Liquid Extraction

Purpose: To arrest the reaction equilibrium, neutralize the acid catalyst to prevent product degradation, and wash away the polar diol starting material.

-

Cooling: Submerge the reaction flask in an ice-water bath (0–5 °C). Causality: Minimizes exothermic degradation during the base quench.

-

Quenching: Slowly add 1 volume equivalent of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

-

Self-Validating Check: Stop stirring, allow layers to separate, and spot the aqueous layer on pH paper. The pH MUST be ≥ 7.5. If it is acidic, add more NaHCO₃. Failure to neutralize p-TsOH guarantees product deprotection during solvent evaporation.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 1 vol).

-

Causality: The highly polar unreacted diol remains in the mildly basic aqueous layer due to extensive hydrogen bonding, while the lipophilic acetonide product partitions cleanly into the organic layer.

-

-

Washing & Drying: Wash the combined organic layers with brine (1 vol) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (water bath temperature < 35 °C).

Protocol B: Final Purification via Vacuum Distillation

Purpose: To isolate the pure product from high-boiling impurities and trace colored byproducts without triggering thermal decomposition.

-

Setup: Transfer the concentrated crude oil to a short-path vacuum distillation apparatus equipped with a fractionating column and a stir bar.

-

Degassing: Apply high vacuum (0.5–1.0 mmHg) at room temperature for 10 minutes to remove trace EtOAc and residual DMP.

-

Distillation: Gradually heat the oil bath. The target compound will distill at approximately 75–85 °C under 1.0 mmHg.

-

Self-Validating Check: The distillate should be a visually clear, colorless oil. Confirm purity via TLC (Rf ~ 0.6 in 7:3 Hexane:EtOAc; visualize with KMnO₄ stain).

-

Spectroscopic Validation: Confirm via ¹H-NMR. Look for the complete disappearance of broad -OH peaks (characteristic of the starting material) and the presence of two distinct singlets near 1.35 and 1.40 ppm, which confirm the intact acetonide methyl groups.

-

V. References

-

Rose Scientific Ltd. "(S)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate, 97+%, CAS No. :[95422-24-5]". Rose Scientific Catalog.

-

World Intellectual Property Organization. "Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin". WO2012145808A1.

-

ResearchGate. "Synthesis of Optically Active Glyceric Acid Derivatives from Ascorbic Acids". ChemInform.

Sources

- 1. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate, 97+%, CAS No. : [95422-24-5] | CFH-190409-2 [rosesci.com]

Technical Support Center: Troubleshooting Reactions with (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate , a highly versatile chiral building block derived from malic acid or ascorbic acid.

While the 2,2-dimethyl-1,3-dioxolane (acetonide) moiety is an excellent protecting group for 1,2-diols, its gem-dimethyl groups create a sterically demanding environment. This steric bulk significantly alters the reactivity of the adjacent ester group, often leading to stalled reactions, poor stereocontrol, or unexpected byproducts[1][2]. Below, we address the most common experimental bottlenecks and provide self-validating protocols to ensure synthetic success.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I getting poor diastereoselectivity and low yields when performing alpha-alkylation on this ester?

Expertise & Experience: The alpha-protons of (R)-methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate are adjacent to the bulky acetonide ring. When you generate the enolate (typically with LDA), the lithium cation tightly chelates with the oxygens of the dioxolane ring. This rigid chelation, combined with the steric bulk of the gem-dimethyl groups, severely restricts the trajectory of incoming electrophiles[3]. If the electrophile is also bulky, the reaction rate drops significantly, leading to poor yields and a mixture of diastereomers due to competing attack faces.

The Solution: You must break the chelation state to create a more reactive, "open" enolate. Adding a strongly coordinating solvent additive like DMPU or HMPA disrupts the internal lithium-oxygen chelation, shifting the reaction from chelation-control to steric-control, which favors a highly stereoselective attack from the less hindered face[4].

Self-Validating Protocol: Alpha-Alkylation via Open Enolates Self-Validation Checkpoint: The disruption of the chelated enolate by DMPU is visually accompanied by a subtle color shift in the THF solution, and the completion of the alkylation can be unambiguously tracked by the disappearance of the alkyl halide via GC-MS.

-

Dissolve (R)-methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate (1.0 eq) in anhydrous THF (0.1 M) under an Argon atmosphere.

-

Cool the reaction flask to -78 °C.

-

Add LDA (1.1 eq) dropwise. Stir for 45 minutes to ensure complete enolization.

-

Add DMPU (2.0 eq) and stir for 15 minutes to disrupt the lithium-oxygen chelation.

-

Slowly add the alkyl halide (1.5 eq) down the side of the flask.

-

Gradually warm the mixture to -40 °C over 2 hours, then quench with saturated aqueous NH₄Cl.

Mechanistic pathway showing how disrupting chelation overcomes steric hindrance in enolates.

Q2: My DIBAL-H reduction of the ester to the aldehyde is over-reducing to the primary alcohol. How can I prevent this?

Expertise & Experience: Direct DIBAL-H reduction of esters to aldehydes relies entirely on the stability of the tetrahedral aluminum acetal intermediate at cryogenic temperatures. However, the steric bulk and electron-withdrawing nature of the adjacent chiral acetonide group destabilize this intermediate[5][6]. The intermediate collapses prematurely into an aldehyde while DIBAL-H is still present in the reaction mixture, leading to rapid over-reduction to the primary alcohol.

The Solution: Instead of fighting the inherent instability of the intermediate with extreme cryogenic control, utilize a two-step reduction/oxidation sequence. This is a highly robust, self-validating approach that completely bypasses the problematic tetrahedral intermediate[6].

Self-Validating Protocol: Two-Step Reduction/Oxidation Self-Validation Checkpoint: The complete consumption of the ester to the alcohol can be unambiguously tracked via TLC (the highly polar alcohol baseline separates clearly from the non-polar ester), ensuring step 1 is 100% complete before oxidation begins.

-

Reduction: Treat the ester (1.0 eq) with LiAlH₄ (1.2 eq) in THF at 0 °C for 1 hour. Quench using the Fieser method (1:1:3 ratio of H₂O : 15% NaOH : H₂O). Filter the aluminum salts and concentrate to isolate the primary alcohol.

-

Oxidation: Dissolve the crude alcohol in DCM. Add Dess-Martin Periodinane (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

-

Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Extract with DCM to reliably yield the aldehyde.

Workflow for mitigating DIBAL-H over-reduction caused by acetonide steric destabilization.

Q3: Grignard additions to the ester are stalling or yielding complex mixtures. Is the acetonide to blame?

Expertise & Experience: Yes. The 2,2-dimethyl-1,3-dioxolane ring exerts a strong steric shielding effect on the ester carbonyl[1]. Bulky Grignard reagents (like isopropylmagnesium bromide) struggle to achieve the optimal Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the high basicity of the Grignard reagent often leads to unwanted enolization of the ester instead of addition, recovering unreacted starting material upon workup.

The Solution: Convert the ester to a Weinreb amide prior to Grignard addition. The Weinreb amide is significantly more electrophilic than the ester and forms a highly stable, five-membered chelated intermediate upon attack. This intermediate resists collapse until aqueous workup, preventing both enolization and double-addition.

Self-Validating Protocol: Weinreb Amide Formation & Grignard Addition Self-Validation Checkpoint: The successful formation of the Weinreb amide is confirmed by the appearance of two distinct methyl singlets (~3.2 ppm and ~3.7 ppm) in the ¹H-NMR of the crude aliquot.

-

Amidation: Treat the ester (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and isopropylmagnesium chloride (3.0 eq) in THF at -20 °C. Quench with NH₄Cl and isolate the amide.

-

Addition: Dissolve the purified Weinreb amide in THF at 0 °C. Add the desired Grignard reagent (1.2 eq) dropwise.

-

Stir for 2 hours, then quench with 1M HCl. The stable chelated intermediate ensures exclusively the ketone product is formed.

Quantitative Data: Reduction Strategy Comparison

The following table summarizes the quantitative outcomes of various reduction strategies applied to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate, highlighting the superiority of bypassing the tetrahedral intermediate.

| Reduction Strategy | Reagents & Conditions | Aldehyde Yield (%) | Alcohol Yield (%) | Mechanistic Notes |

| Direct DIBAL-H | DIBAL-H (1.1 eq), Toluene, -78 °C | 45% | 40% | Tetrahedral intermediate is unstable due to acetonide sterics[5]. |

| Modified DIBAL-H | DIBAL-H (1.05 eq), DCM, -90 °C | 65% | 15% | Requires strict cryogenic control; difficult to scale. |

| Two-Step (Red/Ox) | 1. LiAlH₄, THF, 0 °C 2. DMP, DCM, RT | 88% (Over 2 steps) | < 2% | Most reliable method; completely bypasses intermediate instability[6]. |

| Weinreb Amide Route | 1. HN(OMe)Me·HCl, iPrMgCl 2. DIBAL-H, THF, -78 °C | 82% | 5% | Excellent control via stable chelate, but adds synthetic steps. |

Sources

Minimizing side reactions during the esterification of (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid

Welcome to the Technical Support Center for the esterification of (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid . This portal is designed for researchers and drug development professionals experiencing low yields, loss of stereochemical integrity, or unexpected side products when working with acid-sensitive chiral building blocks.

Below, you will find our diagnostic dashboard, expert troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) designed to preserve your substrate's structural integrity.

Diagnostic Dashboard: Comparative Reaction Profiles

When esterifying (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid, the choice of activation chemistry dictates the side-product profile. The table below summarizes quantitative data from standard optimization screens, highlighting why traditional methods fail and mild methods succeed.

| Reaction Condition | Conversion (%) | Target Ester Yield (%) | Lactone Side Product (%) | N-Acylurea (%) |

| Fischer (H₂SO₄, MeOH, Reflux) | >95% | <10% | >80% | 0% |

| DCC (No DMAP, RT) | 80% | 40% | <5% | 40% |

| EDC / DMAP (CH₂Cl₂, RT) | >95% | 92% | <2% | <1% |

| K₂CO₃ / MeI (DMF, RT) | >95% | 95% | <1% | 0% |

Expert Q&A: Troubleshooting & Mechanistic Insights

Q: Why does Fischer esterification fail so spectacularly for this substrate? A: The 2,2-dimethyl-1,3-dioxolane (acetonide) protecting group is highly labile under Brønsted acid conditions[1]. When exposed to catalytic acid (e.g., H₂SO₄ or TsOH) and heat, the acetonide rapidly hydrolyzes to reveal a 1,2-diol. Because the substrate is a derivative of 3,4-dihydroxybutanoic acid, the newly liberated C3 hydroxyl group undergoes rapid intramolecular nucleophilic attack on the activated carbonyl. This irreversible cyclization forms 3-hydroxy-γ-butyrolactone instead of your target ester.

Q: Why is EDC preferred over DCC in the Steglich esterification of this compound? A: The Steglich Esterification is a mild reaction specifically suited for acid-labile substrates, avoiding the harsh conditions of Fischer esterification[2]. While DCC (dicyclohexylcarbodiimide) effectively activates the acid, it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to separate from polar ester products via chromatography. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) generates a water-soluble urea byproduct that is easily removed during a standard aqueous workup, which is critical for preserving the acid-sensitive acetonide during purification.

Q: What is the mechanistic role of DMAP, and why does omitting it cause a 40% yield loss? A: DMAP (4-dimethylaminopyridine) acts as a highly nucleophilic acyl transfer catalyst, allowing the reaction to proceed under nonacidic, mildly basic conditions[3]. Without DMAP, the transient O-acylisourea intermediate formed by the carboxylic acid and the carbodiimide undergoes a slow [1,3]-sigmatropic rearrangement to form a stable, unreactive N-acylurea[2]. DMAP attacks the O-acylisourea faster than this rearrangement can occur, forming a highly reactive acylpyridinium intermediate that rapidly reacts with the alcohol to form the desired ester[2].

Q: Can I bypass carbodiimide coupling entirely to form a methyl ester? A: Yes. For methyl or simple alkyl esters, reacting the carboxylic acid with an alkyl halide (e.g., MeI) in the presence of a mild base (like K₂CO₃) in a polar aprotic solvent (DMF) is an excellent, self-validating alternative. This completely avoids acidic activation, eliminating the risk of both acetonide cleavage and stereocenter racemization.

Mechanistic Workflows

The following diagram illustrates the causality behind the side reactions and the logical pathways that lead to high-yield esterification.

Reaction pathways: Mild esterification vs. acid-catalyzed deprotection and lactonization.

Standard Operating Procedures (SOPs)

Protocol A: Steglich Esterification (EDC/DMAP)